3-(Pyridin-4-yl)propan-1-amine chemical properties
3-(Pyridin-4-yl)propan-1-amine chemical properties
This guide provides an in-depth technical analysis of 3-(Pyridin-4-yl)propan-1-amine (CAS 30532-36-6), a bifunctional heterocyclic building block critical in medicinal chemistry for fragment-based drug discovery (FBDD) and linker design.[1]
Chemical Dynamics, Synthesis, and Application in Drug Discovery[1]
Executive Summary
3-(Pyridin-4-yl)propan-1-amine is a heteroaromatic primary amine featuring a pyridine ring connected to a primary amino group via a flexible propyl linker.[1] This structural motif serves as a "privileged scaffold" in medicinal chemistry, offering two distinct basic centers with widely separated pKa values. It is extensively utilized as a semi-rigid linker in kinase inhibitors to span the ATP-binding pocket and solvent-exposed regions, and as a pharmacophore in GPCR ligands (e.g., histamine and serotonin receptors).[1]
Molecular Identity & Physicochemical Profile[2][3][4][5]
The molecule is defined by its dual-basicity. The aliphatic amine is highly basic, while the pyridine nitrogen is weakly basic.[1] Understanding this ionization behavior is critical for purification and formulation.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| CAS Number | 30532-36-6 | Specific to the 4-isomer |
| IUPAC Name | 3-(Pyridin-4-yl)propan-1-amine | Synonyms: 4-(3-Aminopropyl)pyridine |
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.19 g/mol | |
| Boiling Point | 248.2 °C | @ 760 mmHg |
| Density | 1.003 g/cm³ | Liquid at RT |
| pKa₁ (Pyridine) | ~5.3 | Protonates at pH < 5 |
| pKa₂ (Amine) | ~10.5 | Protonates at pH < 10 |
| logP | 0.4 | Moderate hydrophilicity |
| Solubility | High (Water, MeOH, DCM) | Soluble in organic solvents as free base |
Ionization & Speciation Logic
The molecule exists in three distinct states depending on pH, which dictates extraction strategies:
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pH < 4: Dicationic species (Py-H⁺ / NH₃⁺).[1] Water-soluble; insoluble in organics.
-
pH 6–9: Monocationic species (Py / NH₃⁺).[1] The pyridine is neutral, but the aliphatic amine remains charged.[1] Critical: This species often partitions into the aqueous phase during workup.[1]
-
pH > 12: Neutral species (Py / NH₂).[1] Extractable into DCM or EtOAc.
Synthetic Pathways & Methodology
The most robust synthetic route involves the construction of the carbon skeleton via Heck coupling followed by reduction .[1] This approach avoids the handling of volatile and toxic pyridine-vinyl precursors often found in older literature.
Retrosynthetic Analysis (Graphviz)[1]
Caption: Retrosynthetic disconnection showing the Heck coupling strategy to assemble the propyl linker followed by global reduction.
Detailed Protocol: Catalytic Hydrogenation of 3-(Pyridin-4-yl)acrylonitrile
This protocol assumes the starting material, 3-(pyridin-4-yl)acrylonitrile, has been prepared via Heck coupling of 4-bromopyridine.[1]
Objective: Reduce both the alkene and the nitrile functionality to the saturated primary amine.
Reagents:
-
Substrate: 3-(Pyridin-4-yl)acrylonitrile (1.0 eq)[1]
-
Catalyst: Raney Nickel (active slurry) or 10% Pd/C (if reducing nitrile via intermediate amide/stepwise, but Raney Ni is preferred for direct C≡N → CH₂NH₂).[1]
-
Solvent: Methanolic Ammonia (7N NH₃ in MeOH).[1] Note: Ammonia suppresses secondary amine formation.[1]
-
Hydrogen Source: H₂ gas (balloon or Parr shaker at 50 psi).
Step-by-Step Methodology:
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 3-(pyridin-4-yl)acrylonitrile (10 mmol) in 7N NH₃ in MeOH (50 mL).
-
Catalyst Addition: Carefully add Raney Nickel (~1.0 g wet slurry) under an argon blanket. Safety: Raney Ni is pyrophoric when dry.[1]
-
Hydrogenation: Purge the vessel with N₂ (3x) and then H₂ (3x). Pressurize to 50 psi (3.4 bar) and stir vigorously at room temperature for 12–24 hours.
-
Monitoring: Monitor reaction via LC-MS. Look for the disappearance of the nitrile peak (M+1 ~131) and appearance of the amine (M+1 137).[1]
-
Workup:
-
Filter the mixture through a Celite pad (keep wet to prevent fire hazard).[1]
-
Rinse the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to yield the crude oil.
-
-
Purification (Self-Validating Step):
-
Dissolve residue in 1M HCl (aqueous). Wash with DCM (removes non-basic impurities).[1]
-
Basify the aqueous layer to pH > 12 using 50% NaOH (keep cool).[1]
-
Extract exhaustively with DCM (3x).[1]
-
Dry over Na₂SO₄ and concentrate.[2]
-
Validation: ¹H NMR should show a triplet at ~2.7 ppm (CH₂ adjacent to Py) and a triplet at ~2.6 ppm (CH₂ adjacent to NH₂), with the central CH₂ as a quintet.[1]
-
Reactivity & Functionalization[7][8]
Chemoselectivity
The molecule possesses two nucleophilic nitrogens. The aliphatic amine (N_aliphatic) is significantly more nucleophilic and basic than the pyridine nitrogen (N_pyridine).[1]
-
Electrophilic Attack: Acyl chlorides, isocyanates, and sulfonyl chlorides will react exclusively at the primary amine under standard conditions (0°C, weak base).[1]
-
N-Oxidation: Treatment with m-CPBA yields the N-oxide at the pyridine ring.[1] To avoid oxidizing the primary amine, the amine is usually protected (e.g., Boc) first.[1]
Signal Pathway: Amine Functionalization Logic
Caption: Chemoselective derivatization pathways. The aliphatic amine is the primary nucleophile for library synthesis.[1]
Applications in Drug Development[1][7][9][10]
Kinase Inhibitor Design
In kinase inhibitors, the pyridine ring often acts as a hydrogen bond acceptor for the hinge region of the ATP binding site (e.g., interacting with the backbone NH of the kinase).[1] The propyl amine chain serves as a "solubilizing tail" that extends into the solvent front, improving the physicochemical properties (logD, solubility) of the drug candidate.[1]
Fragment-Based Drug Discovery (FBDD)
This molecule is a classic "linker fragment."[1]
-
Case Study Logic: If a pyridine fragment binds to a sub-pocket, and an amine fragment binds to a nearby residue (e.g., Asp or Glu), 3-(pyridin-4-yl)propan-1-amine acts as a merged pharmacophore, linking the two interactions with optimal entropy costs compared to a flexible alkyl chain alone.[1]
Safety & Handling
-
Hazards: Corrosive and irritant.[3] Causes severe skin burns and eye damage (H314).[1] Harmful if swallowed (H302).[1][3]
-
Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) to prevent carbamate formation (reaction with atmospheric CO₂).[1]
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended), and acid anhydrides.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14347466, 3-(Pyridin-4-yl)propan-1-amine.[1] Retrieved from [Link][1]
-
American Elements. 3-(Pyridin-4-yl)propan-1-amine Technical Data.[1] Retrieved from [Link][1][4]
-
Jencks, W. P., & Regenstein, J. (Foundational pKa Data).[1] Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology. (Referenced for Pyridine/Amine pKa estimations).
Sources
- 1. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 2. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 3. 3-(Pyridin-3-yl)propan-1-amine | C8H12N2 | CID 13557523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
